Cas no 31877-16-4 (Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite)
31877-16-4 structure
Product Name:Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite
Numero CAS:31877-16-4
MF:C69H93O6P
MW:1049.44690203667
CID:308010
PubChem ID:71436935
Update Time:2025-04-19
Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tris[2-(2-hydroxy-3-tert-butyl-5-methylbenzyl)-4-methyl-6-tert-butylphenyl]phosphite
- 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) phosphite (3:1)
- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, phosphite (3:1)
- Phenol, 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite
- DTXSID301139724
- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite
- 31877-16-4
- Phenol, 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-methyl-, phosphite (3:1)
- Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite
-
- Inchi: 1S/C69H93O6P/c1-40-25-46(58(70)52(31-40)64(7,8)9)37-49-28-43(4)34-55(67(16,17)18)61(49)73-76(74-62-50(29-44(5)35-56(62)68(19,20)21)38-47-26-41(2)32-53(59(47)71)65(10,11)12)75-63-51(30-45(6)36-57(63)69(22,23)24)39-48-27-42(3)33-54(60(48)72)66(13,14)15/h25-36,70-72H,37-39H2,1-24H3
- Chiave InChI: XDJMVQWHMUCIMI-UHFFFAOYSA-N
- Sorrisi: P(OC1C(=CC(C)=CC=1C(C)(C)C)CC1=CC(C)=CC(=C1O)C(C)(C)C)(OC1C(=CC(C)=CC=1C(C)(C)C)CC1=CC(C)=CC(=C1O)C(C)(C)C)OC1C(=CC(C)=CC=1C(C)(C)C)CC1=CC(C)=CC(=C1O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 1048.67097768g/mol
- Massa monoisotopica: 1048.67097768g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 76
- Conta legami ruotabili: 18
- Complessità: 1590
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 22.4
- Superficie polare topologica: 88.4Ų
Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite Letteratura correlata
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
31877-16-4 (Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite) Prodotti correlati
- 31570-04-4(Tris(2,4-tert-butylphenyl) Phosphite)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso